molecular formula C15H26N4O3S B5660414 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]acetamide

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]acetamide

Cat. No.: B5660414
M. Wt: 342.5 g/mol
InChI Key: CUZVEXNWTFKXID-JSGCOSHPSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]acetamide is a complex organic compound that features a pyrazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an amine with a suitable aldehyde or ketone, followed by reduction.

    Coupling of the Rings: The pyrazole and pyrrolidine rings are then coupled through an acylation reaction, where an acyl chloride reacts with the amine group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring where the methyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.

    Substitution: Substitution reactions can lead to a variety of products depending on the substituents introduced.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Research: The compound can be used as a probe to study various biological pathways and mechanisms, particularly those involving pyrazole and pyrrolidine derivatives.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, particularly those involved in neurological and inflammatory pathways.

    Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)phenylamine
  • 3,5-dimethyl-1H-pyrazol-4-amine

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]acetamide is unique due to its combination of a pyrazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3S/c1-5-6-12-8-19(23(4,21)22)9-14(12)16-15(20)7-13-10(2)17-18-11(13)3/h12,14H,5-9H2,1-4H3,(H,16,20)(H,17,18)/t12-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZVEXNWTFKXID-JSGCOSHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)CC2=C(NN=C2C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)CC2=C(NN=C2C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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